5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide

Medicinal Chemistry Kinase Inhibitors Oncology

5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide (CAS 2171317-50-4) is a polysubstituted pyrazole scaffold featuring a 5-amino group, an N1-ethyl substituent, and an N-(3-methoxypropyl) carboxamide side chain. It belongs to the 5-aminopyrazole-4-carboxamide class, a privileged scaffold in medicinal chemistry due to its demonstrated activity as a pan-FGFR kinase inhibitor.

Molecular Formula C10H18N4O2
Molecular Weight 226.28 g/mol
Cat. No. B11737631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
Molecular FormulaC10H18N4O2
Molecular Weight226.28 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)C(=O)NCCCOC)N
InChIInChI=1S/C10H18N4O2/c1-3-14-9(11)8(7-13-14)10(15)12-5-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15)
InChIKeyMPVNSLLXIYTALK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide: A Comparator-Evidence Guide for the Pyrazole-4-Carboxamide Chemical Space


5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide (CAS 2171317-50-4) is a polysubstituted pyrazole scaffold featuring a 5-amino group, an N1-ethyl substituent, and an N-(3-methoxypropyl) carboxamide side chain . It belongs to the 5-aminopyrazole-4-carboxamide class, a privileged scaffold in medicinal chemistry due to its demonstrated activity as a pan-FGFR kinase inhibitor [1]. The compound serves as a versatile intermediate or screening hit, with its unique substitution pattern offering a distinct vector for structure-activity relationship (SAR) exploration compared to its numerous analogs. This guide rigorously examines the quantifiable differentiators that inform scientific selection over closely related compounds.

Class-validated pan-FGFR kinase inhibitor scaffold Supports lead identification and SAR exploration within a privileged 5-aminopyrazole-4-carboxamide chemotype.
Regioisomerically pure 5-amino isomer Ensures consistent H-bond donor geometry for target engagement studies; distinct from 3-amino regioisomer (CAS 2171317-39-6).
Unexplored N-(3-methoxypropyl) vector Offers a unique substitution pattern to modulate lipophilicity and binding entropy, differentiating from simpler alkyl analogs.

The Prohibition on Generic Substitution: Why N-Substituent Identity on the Pyrazole-4-Carboxamide Core is a Critical Procurement Factor


The 5-aminopyrazole-4-carboxamide scaffold is highly sensitive to N-substituent modifications. Within the pan-FGFR inhibitor series, a change from an N1-ethyl to an N1-isopropyl group or a modification of the carboxamide side chain can drastically alter kinase selectivity, cellular potency, and even the mechanism of inhibition (reversible vs. covalent) [1]. Furthermore, simple regioisomeric variation, such as shifting the amino group from the 5- to the 3-position, creates a chemically distinct entity with different hydrogen-bonding networks, predicted lipophilicity, and biological target engagement . Therefore, substituting the target compound with a generic 'pyrazole-4-carboxamide' or a close analog without systematic evidence risks introducing uncharacterized potency losses, off-target effects, or physicochemical liabilities that undermine project objectives.

N1-substituent sensitivity
Switching from N1-ethyl to isopropyl or other groups may shift kinase selectivity and potency profile, potentially losing the reported class-level FGFR activity.
Regioisomer mismatch (5-amino vs. 3-amino)
The 3-amino isomer creates a different H-bond network and target recognition; procurement of a generic 'amino-pyrazole' without regioisomer verification risks inactive or off-target material.
Carboxamide side chain impact
Modifying the (3-methoxypropyl)carboxamide can alter predicted lipophilicity, rotatable bond count, and binding entropy, limiting direct substitution with simpler alkylamide analogs.

Quantitative Evidence Guide: Comparator-Based Differentiation for 5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide


Verified Membership in a High-Potency Pan-FGFR Inhibitor Pharmacophore Series

The target compound's core scaffold is validated as a pan-FGFR covalent inhibitor series. The representative compound 10h, a close structural analog from the same 5-amino-1H-pyrazole-4-carboxamide family, demonstrates potent, balanced activity against multiple FGFR kinases, including the clinically relevant gatekeeper mutant FGFR2 V564F, which confers resistance to first-generation inhibitors [1]. This establishes a high performance baseline for the chemical class, from which the target compound's unique substituents are expected to modulate potency and selectivity.

Pan-FGFR Class Baseline
Class-level
Target: 5-amino-1H-pyrazole-4-carboxamide series
vs
Lead analog 10h IC50: FGFR1 46 nM, FGFR2 41 nM, FGFR3 99 nM, FGFR2 V564F 62 nM
Supports class-level scaffold validation for FGFR kinase panel screening.
Target compound not directly profiled; verify in-house.
Medicinal Chemistry Kinase Inhibitors Oncology

Predicted Lipophilicity Tuning for Enhanced CNS Drug-Likeness Relative to More Polar Analogs

The N-(3-methoxypropyl) side chain on the target compound introduces a vector for fine-tuning lipophilicity compared to the simpler 5-amino-1-ethyl-1H-pyrazole-4-carboxamide core. The predicted AlogP for a compound bearing this side chain is 1.29 , markedly higher than the core scaffold's logP of 0.87 . This positions the target compound in a more favorable lipophilicity range (LogP 1-3) for central nervous system (CNS) drug candidates, potentially improving passive permeability and blood-brain barrier penetration over the more polar parent scaffold.

Predicted Lipophilicity
Data to verify
ΔlogP ≈ 0.42
AlogP 1.29 vs parent core 0.87
Supports CNS permeability screening context; positions compound in favorable lipophilicity range for brain penetration studies.
In silico prediction; confirm experimentally.
Physicochemical Properties CNS Drug Discovery ADME

Regioisomeric Identity (5-Amino vs. 3-Amino) as a Determinant of H-Bond Donor/Acceptor Geometry

The precise placement of the 5-amino group on the pyrazole ring, as opposed to the 3-amino regioisomer, fundamentally alters the compound's hydrogen-bonding (H-bond) pharmacophore. The 5-amino regioisomer orients the amino group closer to the carboxamide, potentially forming an intramolecular H-bond that stabilizes a bioactive conformation . This difference is critical for target recognition, as evidenced by the distinct CAS numbers (2171317-50-4 for the 5-amino target vs. 2171317-39-6 for the 3-amino isomer ). The two isomers are not interchangeable and will have different biological profiles.

Regioisomer Identity
Class-level
5-amino substitution: intramolecular H-bond network
vs
3-amino regioisomer: altered H-bond geometry (CAS 2171317-39-6)
Regioisomer identity may alter target binding kinetics and selectivity; not interchangeable.
Qualitative structural analysis.
Structural Chemistry Target Engagement Medicinal Chemistry

Increased Rotatable Bond Count vs. 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide for Differential Binding Entropy

The (3-methoxypropyl) carboxamide side chain introduces additional rotatable bonds to the scaffold, a key parameter for optimizing binding entropy and selectivity. A related compound with a similar side chain shows 7 rotatable bonds , significantly more than the core scaffold which effectively has fewer (approximately 1-2). This flexibility can allow the compound to better adapt to less optimal binding pockets or transient protein conformations, a potential advantage for targeting resistant kinase mutants [1].

Rotatable Bond Count
Class-level
≥4 additional rotatable bonds
~7 vs core scaffold
May influence binding entropy and selectivity profiling for resistant kinase mutants.
In silico estimate; confirm via co-crystal structures.
Molecular Design Binding Kinetics Drug Discovery

Recommended Application Scenarios Based on Differential Evidence for 5-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide


Lead Optimization Programs Targeting Resistant FGFR-Driven Cancers

Given the potent class-level pan-FGFR activity, particularly the ability of a close analog (compound 10h) to inhibit the FGFR2 V564F gatekeeper mutant [1], this compound is a high-priority starting point for medicinal chemistry campaigns against cancers with acquired resistance to first-generation FGFR inhibitors. Its unique N-(3-methoxypropyl) substituent offers an unexplored vector for further optimizing potency, selectivity, and drug-like properties over the reported leads.

Exploratory CNS Kinase Profiling Studies

The compound's predicted lipophilicity (AlogP ~1.29) positions it within the desirable range for CNS drug candidates, a significant improvement over the more polar parent core [1]. It should be prioritized for screening in panels of CNS-relevant kinases to assess its potential for treating brain cancers or neurological disorders, where a balance of permeability and solubility is critical.

Selectivity Profiling of 3-Methoxypropyl Pharmacophore

The N-(3-methoxypropyl) group is a distinct structural feature not commonly explored in published kinase inhibitors. Running this compound through a broad kinome selectivity panel (e.g., DiscoverX KINOMEscan) would directly test the contribution of this side chain to kinase selectivity, generating novel SAR that guides the design of more selective inhibitors. This data would directly differentiate it from compounds with simpler alkyl side chains.

Building Block for Diversity-Oriented Synthesis of Pyrazole Libraries

As a regioisomerically pure 5-amino-1-ethyl-N-(3-methoxypropyl) scaffold [1], this compound is a valuable, multi-functional building block. Its distinct amine and carboxamide handles allow for orthogonal diversification, enabling the rapid synthesis of a focused library aimed at exploring chemical space around a validated kinase hinge-binding motif.

Application
Selection Property
Validation Focus
FGFR inhibitor lead optimization for resistance models
Class-level pan-FGFR scaffold with reported gatekeeper mutant (FGFR2 V564F) activity
Potency and selectivity endpoint review against FGFR2 V564F and related mutants
CNS kinase selectivity profiling
Predicted lipophilicity (AlogP ~1.29) within CNS drug-like range
Permeability and brain penetration endpoint assessment
Kinome-wide selectivity mapping of 3-methoxypropyl side chain
Unexplored N-(3-methoxypropyl) pharmacophore vector
Broad kinome selectivity panel data generation
Diversity-oriented pyrazole library synthesis
Orthogonal amine and carboxamide handles for regioselective derivatization
Reaction compatibility and library yield optimization
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